molecular formula C6H10O4 B078403 2,3-Dimethylsuccinic acid CAS No. 13545-04-5

2,3-Dimethylsuccinic acid

Cat. No.: B078403
CAS No.: 13545-04-5
M. Wt: 146.14 g/mol
InChI Key: KLZYRCVPDWTZLH-UHFFFAOYSA-N
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Description

2,3-Dimethylsuccinic acid is a valuable aliphatic dicarboxylic acid characterized by two methyl groups on adjacent carbon atoms, imparting significant stereochemical interest as a chiral building block. This compound exists as a meso form (2R,3S) and a pair of enantiomers (2S,3S and 2R,3R), making it a pivotal substrate and intermediate in stereochemical studies and asymmetric synthesis. Its primary research applications include serving as a precursor for the synthesis of chiral ligands, catalysts, and complex organic molecules where precise three-dimensional structure is critical. In materials science, this compound is investigated for the fabrication of functional polyesters and polyamides, where the methyl side chains influence polymer crystallinity, thermal properties, and biodegradability. Furthermore, its behavior in coordination chemistry is explored for constructing metal-organic frameworks (MOFs) and other supramolecular assemblies. The steric and electronic effects of the methyl groups also make it a model compound for studying steric hindrance, conformational analysis, and intramolecular interactions in organic chemistry. Researchers utilize this acid to probe enzyme-substrate interactions, particularly with enzymes that act on succinate derivatives, providing insights into active site specificity and catalytic mechanisms. Available in high purity, this reagent is essential for advancing projects in synthetic organic chemistry, polymer science, and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylbutanedioic acid
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InChI

InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KLZYRCVPDWTZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40871958
Record name 2,3-Dimethylbutanedioic acid
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Molecular Weight

146.14 g/mol
Source PubChem
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CAS No.

13545-04-5, 608-39-9, 608-40-2, 57694-62-9
Record name 2,3-Dimethylsuccinic acid
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Record name meso-2,3-Dimethyl-butanedioic acid
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Record name (R*,S*)-2,3-Dimethylsuccinic acid
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Record name 2,3-Dimethylsuccinic acid
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Record name (-)-2,3-Dimethylbutanedioic acid
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Record name erythro-2,3-Dimethylsuccinic acid
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Record name (R*,S*)-2,3-dimethylsuccinic acid
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Preparation Methods

Reaction Mechanism and Conditions

The hydrogenation of dimethylmaleic anhydride over palladium or nickel catalysts produces 2,3-dimethylsuccinic anhydride, which is subsequently hydrolyzed to the diacid. This method ensures retention of the cis-configuration due to syn-addition of hydrogen across the double bond.

Key parameters :

  • Temperature: 80–120°C

  • Pressure: 10–50 bar H₂

  • Catalyst: 5% Pd/C or Raney Ni

  • Solvent: Tetrahydrofuran (THF) or ethyl acetate

Hydrolysis of the anhydride is performed in aqueous HCl (1–2 M) at 60°C for 4–6 hours, yielding 85–92% pure 2,3-dimethylsuccinic acid.

Stereoselective Alkylation of Succinate Esters

Enolate-Mediated Methylation

Diethyl succinate undergoes deprotonation with LDA (lithium diisopropylamide) at −78°C, forming a stabilized enolate. Sequential methylation with methyl iodide introduces methyl groups at the α-positions:

Diethyl succinate+2CH3ILDA, THFDiethyl 2,3-dimethylsuccinateH3O+2,3-Dimethylsuccinic acid\text{Diethyl succinate} + 2 \text{CH}3\text{I} \xrightarrow{\text{LDA, THF}} \text{Diethyl 2,3-dimethylsuccinate} \xrightarrow{\text{H}3\text{O}^+} \text{this compound}

Yield optimization :

  • Excess methyl iodide (2.2 eq.) improves substitution efficiency.

  • Low temperatures (−78°C) minimize side reactions.

Racemic mixtures dominate this route, necessitating chiral resolution for enantiopure products.

Biocatalytic Synthesis via Enzymatic Resolution

Lipase-Catalyzed Kinetic Resolution

Racemic this compound esters are subjected to lipase-mediated hydrolysis, selectively cleaving one enantiomer. For example:

Racemic dimethylsuccinateCandida antarctica lipase B(R,R)acid+(S,S)ester\text{Racemic dimethylsuccinate} \xrightarrow{\text{Candida antarctica lipase B}} (R,R)-\text{acid} + (S,S)-\text{ester}

Conditions :

  • pH 7.0–7.5 (phosphate buffer)

  • Temperature: 30–37°C

  • Conversion: 40–50% (to avoid racemization)

This method achieves >98% enantiomeric excess (ee) for the (R,R)-isomer.

Acid-Catalyzed Ester Hydrolysis

Hydrolysis of this compound Esters

Methyl or ethyl esters of this compound are refluxed with concentrated HCl or H₂SO₄ (6 M) to yield the free diacid.

Typical procedure :

  • 1 M ester in 6 M HCl

  • Reflux at 110°C for 12 hours

  • Neutralization with NaOH to pH 2–3

  • Crystallization from water (yield: 75–85%)

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)StereoselectivityPurification Technique
Catalytic HydrogenationDimethylmaleic anhydride85–92Cis-onlyCrystallization (water)
Enolate AlkylationDiethyl succinate70–78RacemicChiral column chromatography
Enzymatic ResolutionRacemic ester40–50>98% eeSolvent extraction
Acid HydrolysisMethyl ester75–85RacemicRecrystallization

Industrial-Scale Production Challenges

Byproduct Formation and Mitigation

  • Trans-isomer contamination : Catalytic hydrogenation may produce ≤5% trans-isomer, removed via fractional crystallization.

  • Ester saponification inefficiency : Incomplete hydrolysis of esters requires neutralization at pH 2–3 to precipitate the diacid.

Emerging Techniques and Research Gaps

Photocatalytic Decarboxylative Methylation

Recent studies propose visible-light-driven methylation of succinic acid using CH₃I and TiO₂ catalysts, though yields remain low (≤35%).

Metal-Organic Framework (MOF) Catalysts

MOFs like UiO-66-NH₂ enhance stereocontrol in alkylation reactions, achieving 89% ee for the (S,S)-isomer under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylsuccinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dimethylsuccinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethylsuccinic acid primarily involves its ability to act as a chelating agent. It binds to metal ions through its carboxylate groups, forming stable complexes that can be excreted from the body. This property is particularly useful in the treatment of heavy metal poisoning, where the compound helps to sequester and remove toxic metals from biological systems .

Comparison with Similar Compounds

    Succinic acid: The parent compound, lacking the methyl groups.

    2,2-Dimethylsuccinic acid: A structural isomer with methyl groups on the second carbon atom.

    2-Methylsuccinic acid: A derivative with a single methyl group.

Uniqueness: 2,3-Dimethylsuccinic acid is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This structural feature makes it a valuable intermediate in organic synthesis and enhances its chelating ability compared to its non-methylated counterparts .

Biological Activity

2,3-Dimethylsuccinic acid (DMSA) is a dicarboxylic acid with the molecular formula C6H10O4C_6H_{10}O_4 and a molecular weight of approximately 146.14 g/mol. This compound has garnered interest due to its various biological activities, particularly in pharmacology and biochemistry. Its structural characteristics allow it to interact with biological systems in unique ways, making it a subject of study for potential therapeutic applications.

  • Molecular Formula: C6H10O4C_6H_{10}O_4
  • CAS Number: 13545-04-5
  • IUPAC Name: 2,3-butanedicarboxylic acid
  • Structural Formula:
    HOOCCH(CH3)CH(CH3)COOHHOOC-CH(CH_3)-CH(CH_3)-COOH

1. Pharmacological Applications

DMSA has been studied for its role in treating lead toxicity. A notable case report compared the efficacy of DMSA with ethylene diamine tetraacetic acid (EDTA). The findings indicated that DMSA could be administered orally with minimal toxicity, making it a suitable alternative for lead chelation therapy .

2. Enzyme Inhibition

Research has shown that DMSA exhibits inhibitory effects on various enzymes:

  • Aldehyde Reductase: DMSA inhibits aldehyde reductase I from pig liver, indicating potential implications in metabolic pathways involving aldehydes .
  • Carboxypeptidases: DMSA and its derivatives have been identified as potent inhibitors of carboxypeptidase A (CPA) and B, with significant inhibition constants reported (e.g., Ki=0.11μMK_i=0.11\mu M for related compounds) .

3. Mutagenicity Studies

In mutagenicity testing, DMSA was found to be non-mutagenic in the Salmonella/mammalian microsome test, suggesting that it does not pose a significant risk for genetic mutations at the tested doses .

Case Study: Lead Toxicity Treatment

In a clinical observation from the Postgraduate Medical Journal, a patient treated with DMSA showed significant improvement in lead levels compared to traditional treatments using EDTA. This case highlighted DMSA's effectiveness as an oral chelator, which could be particularly beneficial for outpatient management of lead poisoning .

Research Findings

StudyFindings
Postgraduate Medical Journal (1991)DMSA effective in treating lead toxicity; oral administration with low toxicity .
European Journal of Biochemistry (1982)DMSA inhibits aldehyde reductase I; suggests potential metabolic implications .
Biochemistry (1997)DMSA derivatives inhibit carboxypeptidases; significant implications for enzyme regulation .
Food Additives and Contaminants (1984)DMSA tested negative for mutagenicity; safe for use in food products .

Q & A

Q. Table: Diastereoisomer Comparison

PropertyRacemic Formmeso Form
Stability (pH 3)ΔG = -5.2 kJ/molΔG = -3.8 kJ/mol
GLC Retention Time12.3 min14.7 min

Advanced: What thermodynamic data are available for this compound, and how are they determined?

Answer:
Thermodynamic properties are calculated via group contribution methods:

  • Heat of Formation (ΔH°f) : -872.62 kJ/mol (gas phase), derived from bond dissociation energies .
  • Entropy (S°) : 188.02 J/mol·K, estimated using rotational and vibrational contributions .

Note : Experimental validation requires combustion calorimetry or high-level computational methods (e.g., DFT).

Advanced: How can researchers resolve contradictions in experimental data related to its stability under varying conditions?

Answer:
Conflicting stability reports (e.g., hydrolysis rates in acidic vs. basic media) are addressed by:

Replicating Conditions : Standardizing pH, temperature, and solvent purity .

Advanced Spectroscopy : Using ¹³C NMR to track carboxyl group reactivity .

Computational Modeling : Comparing DFT-predicted activation energies with experimental kinetics .

Methodological: What advanced analytical techniques are used to detect this compound in complex biological matrices?

Answer:

  • LC-MS/MS : Quantification in metabolomic studies with a limit of detection (LOD) of 0.1 μM .
  • Derivatization : Methylation with BF₃-methanol enhances GC-MS sensitivity by reducing polarity .

Q. Table: Analytical Performance

TechniqueMatrixLODRecovery (%)
LC-MS/MSPlant Tissue0.1 μM92–105
GC-MS (Derivatized)Serum0.5 μM85–94

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylsuccinic acid
Reactant of Route 2
2,3-Dimethylsuccinic acid

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